molecular formula C18H22N2O4S B13366766 2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13366766
M. Wt: 362.4 g/mol
InChI Key: VZYVNKPEMGXFGA-UHFFFAOYSA-N
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Description

2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common route starts with the preparation of 5-tert-butyl-2-methoxybenzenesulfonyl chloride, which is then reacted with 2-aminobenzamide under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methoxyphenyl isocyanate
  • 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Uniqueness

2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a benzamide core allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O4S/c1-18(2,3)12-9-10-15(24-4)16(11-12)25(22,23)20-14-8-6-5-7-13(14)17(19)21/h5-11,20H,1-4H3,(H2,19,21)

InChI Key

VZYVNKPEMGXFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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